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Compound of Interest

5-Fluoro-2-
Compound Name: S
methoxyisonicotinaldehyde

Cat. No.: B1437302

An In-Depth Technical Guide to the Molecular Structure of 5-Fluoro-2-
methoxyisonicotinaldehyde

Introduction

5-Fluoro-2-methoxyisonicotinaldehyde, identified by CAS Number 884495-12-9, is a
substituted pyridine derivative that serves as a crucial building block in contemporary medicinal
chemistry and drug discovery.[1] Its structure, featuring a pyridine core functionalized with
fluoro, methoxy, and aldehyde groups, provides a unique combination of electronic properties
and reactive handles. This guide offers a comprehensive technical overview of its molecular
structure, synthesis, and spectroscopic characterization, intended for researchers, scientists,
and professionals in drug development. The strategic incorporation of a fluorine atom is a
widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding
affinity, and pharmacokinetic profiles of drug candidates.[2][3] This makes fluorinated
heterocycles like 5-Fluoro-2-methoxyisonicotinaldehyde particularly valuable scaffolds for
the synthesis of novel therapeutic agents.[4][5][6]

Molecular Structure and Physicochemical
Properties

The core of 5-Fluoro-2-methoxyisonicotinaldehyde is an isonicotinaldehyde framework,
which is a pyridine ring with an aldehyde group at the 4-position. The ring is further substituted
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with a fluorine atom at the 5-position and a methoxy group at the 2-position. The high
electronegativity of the fluorine atom and the electron-donating methoxy group create a distinct
electronic environment within the pyridine ring, influencing its reactivity and intermolecular
interactions.

Caption: 2D structure of 5-Fluoro-2-methoxyisonicotinaldehyde.

Table 1: Physicochemical Properties

Property Value Source
5-Fluoro-2-
IUPAC Name methoxypyridine-4- P&S Chemicals[7]
carbaldehyde
CAS Number 884495-12-9 Frontier Specialty Chemicals[1]
Molecular Formula C7HeFNO2 Frontier Specialty Chemicals[1]
Molecular Weight 155.13 g/mol Calculated

| Functional Groups | Aldehyde, Fluoro, Methoxy, Pyridine | Frontier Specialty Chemicals[1] |

Synthesis Pathway and Rationale

While specific literature detailing the synthesis of 5-Fluoro-2-methoxyisonicotinaldehyde is
not widely published, a robust and logical pathway can be designed based on established
organometallic and heterocyclic chemistry principles. A highly effective method involves the
directed ortho-metalation of a substituted pyridine followed by formylation. A plausible
precursor is 2-chloro-5-fluoropyridine.

The causality for this synthetic choice is rooted in efficiency and selectivity. The methoxy group
can be introduced via nucleophilic aromatic substitution, and the aldehyde can be installed
using a formylating agent on a lithiated intermediate. This multi-step, one-pot approach is often
favored in industrial and research settings for its atom economy and control.
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Caption: Proposed synthetic workflow for 5-Fluoro-2-methoxyisonicotinaldehyde.

Experimental Protocol (Representative)

This protocol is a self-validating system based on the well-established synthesis of analogous
compounds like 5-fluoro-2-methoxybenzaldehyde.[8]

Step 1: Methoxylation. To a solution of 2-chloro-5-fluoropyridine (1.0 eq) in anhydrous
methanol, add sodium methoxide (1.1 eq). Heat the reaction mixture to reflux and monitor by
TLC until the starting material is consumed. Cool the mixture, remove the solvent under
reduced pressure, and partition the residue between water and ethyl acetate. The organic
layer contains the desired 5-fluoro-2-methoxypyridine.

Step 2: Lithiation and Formylation. Dissolve the 5-fluoro-2-methoxypyridine from Step 1 in
anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere
(e.g., Argon).

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.
Stir the resulting solution for 1 hour to ensure complete formation of the lithiated
intermediate. The lithium is directed to the 4-position by the adjacent methoxy group and the
ring nitrogen.

Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture at
-78 °C.

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

Step 3: Workup and Purification. Quench the reaction by slowly adding a saturated agueous
solution of ammonium chloride (NH4Cl).
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o Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with
brine, dry over anhydrous sodium sulfate (Na=S0Oa4), and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel to yield pure 5-Fluoro-2-
methoxyisonicotinaldehyde.

Structural Elucidation by Spectroscopic Analysis

The confirmation of the molecular structure of 5-Fluoro-2-methoxyisonicotinaldehyde relies
on a combination of modern spectroscopic techniques. The following data are predicted based
on the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and environment of
atoms in the molecule. The presence of 1H, 13C, and 1°F active nuclei provides a wealth of
structural information.

e 1H NMR: The spectrum is expected to show three distinct signals in the aromatic region and
one singlet for the methoxy group.

o An aldehyde proton (CHO) signal will appear far downfield (~9.8-10.2 ppm) as a singlet.

o Two aromatic protons on the pyridine ring will appear as doublets or doublet of doublets
due to H-H and H-F coupling. The proton at C6 will be a doublet coupled to the fluorine at
C5. The proton at C3 will be a singlet or a very narrow doublet due to a small 4-bond
coupling to fluorine.

o The methoxy group (OCHs) protons will appear as a sharp singlet around 3.9-4.1 ppm.
e 13C NMR: The spectrum will show seven distinct carbon signals.
o The aldehyde carbonyl carbon (C=0) will be significantly downfield (~188-195 ppm).

o The pyridine ring carbons will appear in the aromatic region (~110-165 ppm). The carbon
directly bonded to fluorine (C5) will show a large one-bond C-F coupling constant (1JCF =
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240-260 Hz). Other ring carbons will show smaller two-, three-, or four-bond couplings to

fluorine.

o The methoxy carbon (OCH?s) will be observed around 55-60 ppm.

e 19F NMR: This is a highly sensitive technique for fluorinated compounds.[9][10]

o Asingle resonance is expected for the fluorine atom at the 5-position. Its chemical shift will

be characteristic of a fluorine on an aromatic ring.

o The signal will be split into a doublet of doublets due to coupling with the protons at C6

and C3 (if coupling is resolved).

Table 2: Predicted NMR Spectroscopic Data

. ) Predicted
Nucleus Prt?dlcted Chemical Multiplicity & Assignment
Shift (8, ppm) Coupling (J, Hz)
1H ~10.0 s Aldehyde (CHO)
~8.2 d, J(H,F) =3-4 Hz Pyridine H-6
~7.5 s or narrow d Pyridine H-3
~4.0 S Methoxy (OCHs)
13C ~190 d, J(C,F) = 4-5 Hz Aldehyde (CHO)
~160 d, J(C,F)=15Hz Pyridine C-2
~155 d, 2J(C,F) = 250 Hz Pyridine C-5
~145 d, J(C,F)=5Hz Pyridine C-6
~130 d, J(C,F) =20 Hz Pyridine C-4
~115 d, J(C,F)=4Hz Pyridine C-3
~56 s Methoxy (OCHs)
| *°F | -120 to -140 | dd | Pyridine F-5 |
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their
vibrational frequencies.[11][12]

C=0 Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1710-
1685 cm~1. This is characteristic of an aromatic aldehyde.[13][14]

e C-H Stretch (Aldehyde): A distinctive pair of medium-intensity peaks may appear around
2830-2810 cm~t and 2730-2710 cm~1, one of which can sometimes be obscured.[14]

e Aromatic C=C and C=N Stretches: Multiple sharp bands of variable intensity will be present
in the 1600-1450 cm~1* region, characteristic of the pyridine ring.

e C-O Stretch (Methoxy): A strong band corresponding to the aryl-alkyl ether C-O stretch is
expected around 1250 cm™1.

o C-F Stretch: A strong absorption due to the C-F bond stretch is typically found in the 1250-
1000 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

e Molecular lon (M*): In an Electron lonization (EI) spectrum, the molecular ion peak would be
observed at an m/z corresponding to the molecular weight of the molecule (155.13). High-
resolution mass spectrometry (HRMS) would confirm the elemental composition C7HsFNO-.

o Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the
aldehyde proton ([M-1]%), the loss of the formyl group ([M-29]*, loss of CHO), or the loss of a
methyl radical from the methoxy group ([M-15]*, loss of CH3).

Applications in Drug Discovery

5-Fluoro-2-methoxyisonicotinaldehyde is not an active pharmaceutical ingredient itself but
rather a high-value intermediate. Its utility stems from the strategic placement of its functional
groups, which allows for diverse chemical modifications.
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» Scaffold for Heterocycle Synthesis: The aldehyde group is a versatile handle for constructing
larger, more complex heterocyclic systems through reactions like condensations, reductive
aminations, and Wittig reactions.

» Role of Fluorine: The fluorine atom at the 5-position is critical. It can serve as a metabolic
blocker, preventing enzymatic oxidation at that site. Furthermore, its strong electron-
withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing the molecule's
solubility and ability to interact with biological targets.[2][3] The incorporation of fluorine is a
proven strategy in the development of drugs for oncology, infectious diseases, and central
nervous system disorders.[3][6]

o Lead Optimization: In a drug development campaign, derivatives of this molecule can be
synthesized to systematically probe structure-activity relationships (SAR). The methoxy
group can be replaced with other substituents to fine-tune properties like lipophilicity and
target binding.

Safety and Handling

As with all laboratory chemicals, 5-Fluoro-2-methoxyisonicotinaldehyde should be handled
with appropriate care by trained personnel.

o Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab
coat, and chemical-resistant gloves.

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust or vapors. Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible
materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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